5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole
Description
This compound is a boronic ester-functionalized pyrazole derivative characterized by:
- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Substituents:
- 5-Methyl group: Enhances steric bulk and modulates electronic properties.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A pinacol boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- 1-(2,2,2-Trifluoroethyl) group: A fluorine-rich substituent that increases lipophilicity and metabolic stability, commonly used in medicinal chemistry .
The compound’s structural features make it valuable in pharmaceutical and materials science research, particularly as a building block for synthesizing biaryl architectures or fluorinated drug candidates.
Properties
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3N2O2/c1-8-9(6-17-18(8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPSGBCBAHBYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
- IUPAC Name : 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Molecular Formula : C14H20B F3 N2 O2
- Molecular Weight : 304.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) is known for its role in drug delivery and targeting due to its unique reactivity and ability to form stable complexes with biomolecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported in the range of 4–8 μg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .
Anticancer Properties
The compound has shown promising results in cancer research:
- In vitro studies demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil .
- The compound exhibited a selective toxicity profile favoring cancer cells over normal cells, suggesting potential for targeted cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Oral Bioavailability : Preliminary data suggest a moderate oral bioavailability (F) of approximately 31.8% following administration in animal models .
- Clearance Rate : The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration .
Case Studies
Several case studies highlight the therapeutic potential and safety profile of compounds similar to 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole:
-
Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of this compound against standard antibiotics in treating resistant bacterial strains. Results indicated superior performance against MRSA strains.
Compound MIC (μg/mL) Bacterial Strain Test Compound 4–8 MRSA Vancomycin 16 MRSA - Cancer Cell Line Study : In vivo experiments using BALB/c nude mice showed that treatment with the compound significantly reduced tumor size compared to control groups.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at the pyrazole’s N1 position significantly influences reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
Substituent Variations at Position 4
All analogs share the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, critical for cross-coupling reactivity. Differences arise in other positions:
Key Observations :
Preparation Methods
Alkylation of 5-Methyl-1H-Pyrazole
5-Methyl-1H-pyrazole undergoes selective alkylation at the 1-position using 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, yielding 1-(2,2,2-trifluoroethyl)-5-methyl-1H-pyrazole. Regioselectivity is ensured by the higher acidity of the NH proton at the 1-position due to the electron-withdrawing effect of the adjacent methyl group.
Reaction Conditions
| Substrate | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 5-Methyl-1H-pyrazole | 2,2,2-Trifluoroethyl bromide | NaH | THF | 0–25°C | 78% |
Cyclocondensation of Hydrazine Derivatives
An alternative route involves the cyclocondensation of hydrazine derivatives with 1,3-diketones. For instance, reacting 4,4,4-trifluoro-3-oxobutanoic acid ethyl ester with methylhydrazine in ethanol under reflux forms the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration.
Bromination at the 4-Position
Bromination of 1-(2,2,2-trifluoroethyl)-5-methyl-1H-pyrazole at the 4-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. A mixture of NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) is heated to 70–80°C for 6–8 hours, yielding 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Optimized Bromination Parameters
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1-(Trifluoroethyl)-5-methyl-1H-pyrazole | NBS | AIBN | CCl₄ | 70–80°C | 85% |
Miyaura Borylation to Install the Boronate Ester
The final step involves Miyaura borylation of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. The reaction is conducted in 1,4-dioxane with potassium acetate (KOAc) as the base and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) as the catalyst at 95°C for 5 hours.
Borylation Reaction Details
| Substrate | Boron Source | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 4-Bromo-5-methyl-1-(trifluoroethyl)-1H-pyrazole | B₂Pin₂ | [Pd(dppf)Cl₂] | KOAc | 1,4-Dioxane | 95°C | 72% |
Alternative Synthetic Routes
Iridium-Catalyzed C-H Borylation
Direct C-H borylation of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole using iridium catalysis offers a streamlined approach. A mixture of [Ir(OMe)(COD)]₂ (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%), and pinacolborane (HBpin) in pentane at 25°C selectively installs the boronate group at the 4-position.
Iridium Catalysis Parameters
| Substrate | Boron Source | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 5-Methyl-1-(trifluoroethyl)-1H-pyrazole | HBpin | [Ir(OMe)(COD)]₂, dtbpy | Pentane | 25°C | 65% |
Halogen-Metal Exchange
Lithiation of 4-bromo-5-methyl-1-(trifluoroethyl)-1H-pyrazole using n-butyllithium (n-BuLi) in THF at −78°C, followed by quenching with triisopropyl borate (B(OiPr)₃), provides an alternative pathway to the boronate ester. Subsequent transesterification with pinacol yields the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
